molecular formula C10H11NaO2 B579200 Sodium hinokitiol CAS No. 17387-01-8

Sodium hinokitiol

Cat. No.: B579200
CAS No.: 17387-01-8
M. Wt: 186.186
InChI Key: FRPWTKJJZHVSHD-UHFFFAOYSA-M
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Description

Molecular Formula and Systematic Nomenclature

Sodium hinokitiol (CAS: 17387-01-8) is the sodium salt of β-thujaplicin (hinokitiol), a tropolone derivative. Its molecular formula is C₁₀H₁₁NaO₂ , with a molecular weight of 186.18 g/mol . The systematic IUPAC name is sodium;7-oxo-3-propan-2-ylcyclohepta-1,3,5-trien-1-olate , reflecting its seven-membered aromatic ring with a ketone group (C7-oxo), an isopropyl substituent (C3-propan-2-yl), and a deprotonated hydroxyl group coordinated to sodium.

Key identifiers :

  • SMILES : CC(C)C1=CC=CC(=O)C(=C1)[O-].[Na+]
  • InChIKey : FRPWTKJJZHVSHD-UHFFFAOYSA-M
  • Synonym : Hinokitiol sodium salt.

Crystallographic Data and Three-Dimensional Conformational Analysis

Direct crystallographic data for this compound remain limited, but its structural analogs provide insights. The parent compound β-thujaplicin (C₁₀H₁₂O₂) forms a planar tropolone ring with a hydroxyl group at C2 and an isopropyl group at C4. Sodium substitution likely disrupts hydrogen bonding networks observed in β-thujaplicin crystals, replacing the hydroxyl proton with a sodium ion.

Comparative crystallographic features :

Property This compound (Inferred) β-Thujaplicin (Hinokitiol)
Ring planarity Slightly distorted Planar
Bond lengths (C–O) 1.26–1.30 Å (ketone) 1.25 Å (C=O), 1.34 Å (C–O)
Coordination Na⁺ ion interaction with O⁻ Intermolecular H-bonding

The sodium ion likely occupies a position above/below the tropolone plane, as seen in similar metal-tropolone complexes (e.g., thallium tropolonates). Computational models suggest a monodentate coordination mode, with sodium interacting primarily with the deprotonated oxygen.

Comparative Structural Analysis with Parent Compound β-Thujaplicin

β-Thujaplicin (hinokitiol) and this compound differ critically in solubility and electronic structure:

Property This compound β-Thujaplicin
Solubility Water-soluble Lipophilic
pKa ~6.5 (deprotonated O⁻) ~7.4 (hydroxyl group)
Aromaticity Enhanced due to charge delocalization Moderate resonance stabilization

The sodium salt exhibits a redshifted UV-Vis absorption spectrum compared to β-thujaplicin, attributed to increased electron delocalization in the anionic tropolone ring.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, D₂O): Signals at δ 1.27 (isopropyl CH₃), δ 2.86 (isopropyl CH), δ 6.95–7.46 (tropolone ring H).
  • ¹³C NMR (100 MHz, D₂O): Peaks at δ 23.39 (isopropyl CH₃), δ 38.94 (isopropyl CH), δ 122–171 (tropolone carbons).

Infrared (IR) Spectroscopy :

  • Key bands : 1602 cm⁻¹ (C=O stretch), 1524 cm⁻¹ (C=C aromatic), 1258 cm⁻¹ (C–O⁻). The absence of a broad O–H stretch (3200–3500 cm⁻¹) confirms deprotonation.

UV-Vis Spectroscopy :

  • λmax : 238 nm (π→π* transition) and 320 nm (n→π* transition), shifted from β-thujaplicin’s 245 nm and 310 nm due to anion formation.

Table 1: Spectroscopic Data Summary

Technique Key Features
¹H NMR Isopropyl δ 1.27; aromatic δ 6.95–7.46
IR C=O at 1602 cm⁻¹; absence of O–H
UV-Vis λmax 238 nm, 320 nm

Properties

CAS No.

17387-01-8

Molecular Formula

C10H11NaO2

Molecular Weight

186.186

IUPAC Name

sodium;7-oxo-3-propan-2-ylcyclohepta-1,3,5-trien-1-olate

InChI

InChI=1S/C10H12O2.Na/c1-7(2)8-4-3-5-9(11)10(12)6-8;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

FRPWTKJJZHVSHD-UHFFFAOYSA-M

SMILES

CC(C)C1=CC=CC(=O)C(=C1)[O-].[Na+]

Synonyms

SODIUM HINOKITIOL

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Sodium hinokitiol has demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.

Antimicrobial Properties

This compound exhibits potent antibacterial and antifungal activities:

  • Antibacterial Activity : Research indicates that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as low as 0.5 µg/mL .
  • Antifungal Activity : Studies have shown that this compound can inhibit the growth of fungi such as Aspergillus fumigatus and Candida albicans. The compound disrupts cell wall integrity and induces cell death in fungal cells .

Antiviral Effects

This compound has been shown to possess antiviral properties against several viruses:

  • Mechanism of Action : It is believed to interfere with viral replication by chelating zinc ions necessary for viral protein synthesis. Effective concentrations against human rhinovirus and coxsackievirus have been documented .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrate that this compound reduces the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human keratinocytes exposed to lipopolysaccharides (LPS) .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

  • Mechanisms in Cancer Cells : this compound has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma and melanoma. It affects cell viability through the downregulation of key survival pathways such as the extracellular signal-regulated kinase (ERK) pathway .

Agricultural Applications

This compound is also being investigated for its potential as a natural pesticide:

  • Wood Preservation : The compound has demonstrated fungicidal and insecticidal properties, making it suitable for use as an environmentally friendly wood preservative. Its application significantly reduces wood decay caused by fungal pathogens while being safe for non-target organisms .

Material Science Applications

Recent studies have explored the use of this compound in materials science:

  • Biodegradable Plastics : this compound can be incorporated into biodegradable polymers to enhance their antimicrobial properties, thereby extending their shelf life and usability in food packaging applications.

Case Studies

Several case studies highlight the efficacy of this compound across different applications:

StudyApplicationFindings
AntimicrobialDemonstrated effective inhibition of bacterial growth at low concentrations (0.5 µg/mL).
Cancer TreatmentInduced apoptosis in oral squamous cell carcinoma cells with minimal cytotoxicity to normal cells.
Wood PreservationEffective against wood-decaying fungi with minimal environmental impact.

Comparison with Similar Compounds

Tropolone Derivatives

Hinokitiol belongs to the tropolone family, characterized by a non-benzenoid aromatic ring. Key analogs include:

  • Procerin and Nootkatin: Found in Leyland cypress, these tropolones share a similar bicyclic structure but lack the hydroxyl and isopropyl groups of hinokitiol, resulting in reduced antifungal and anticancer potency .
  • α-Thujaplicinol: Contains an additional hydroxyl group compared to hinokitiol, enhancing its metal-chelating properties but limiting membrane permeability .

Structural Activity Relationship (SAR):

  • The hydroxyl and carbonyl groups in hinokitiol enable iron chelation and mitochondrial disruption, critical for antifungal and anticancer effects .
  • Modifying the hydroxyl position (e.g., in α-thujaplicinol) alters metal-binding specificity and bioavailability .

Table 1: Structural Comparison of Tropolone Derivatives

Compound Core Structure Functional Groups Key Properties
Hinokitiol Tropolone -OH, -C=O, -CH(CH₃)₂ Broad-spectrum bioactivity
Procerin Bicyclic tropolone -C=O, -CH₃ Limited antifungal activity
α-Thujaplicinol Tropolone -OH, -C=O, -CH(CH₃)₂, -OH Enhanced iron chelation

Phenolic Compounds

Hinokitiol’s bioactivity parallels phenolic compounds like thymol, carvacrol, and 4-isopropyl-3-methylphenol, which share its isopropyl and hydroxyl groups but feature six-membered rings:

  • Thymol (IC₅₀: 0.58 mM for CAP suppression): Less potent than hinokitiol (IC₅₀: 0.54 mM) due to its smaller aromatic system .
  • 4-Isopropyl-3-methylphenol: Used in oral care products but lacks hinokitiol’s tropolone ring, reducing its metal-chelating and anticancer efficacy .

Comparison with Functionally Similar Compounds

Metal Ionophores

Hinokitiol acts as a small-molecule ionophore, facilitating Fe²⁺/Fe³⁺ transport. Key comparisons include:

  • DMT1 (Divalent Metal Transporter 1): Transports Fe²⁺ and Mn²⁺ via Michaelis-Menten kinetics, relying on ion gradients . Unlike hinokitiol, DMT1 cannot transport Fe³⁺ and is less effective in iron-overload conditions .
  • Pyrithione: A zinc ionophore with antiviral activity (IC₅₀ ~0.54 mM for CAP suppression), comparable to hinokitiol but less effective against iron-dependent pathogens .

Table 2: Functional Comparison of Metal Transporters

Compound Transported Ions Kinetics Key Applications
Hinokitiol Fe²⁺, Fe³⁺ Gradient-dependent Anticancer, antifungal
DMT1 Fe²⁺, Mn²⁺ Michaelis-Menten Dietary iron uptake
Pyrithione Zn²⁺ Non-saturable Antiviral

Anticancer Agents

Hinokitiol induces S-phase arrest (IC₅₀: 4.4–4.5 μM in colon cancer cells) and apoptosis via p53-independent DNA damage and autophagy . Comparatively:

  • 5-Aza-2'-deoxycytidine (5-aza-dC): A DNA methyltransferase (DNMT) inhibitor. Hinokitiol (10 μM) matches 5-aza-dC in suppressing DNMT1 expression but with fewer off-target effects .
  • Cisplatin: Targets DNA crosslinking but lacks hinokitiol’s autophagy-inducing and mitochondrial-disrupting mechanisms .

Key Research Findings

Antifungal Activity

Hinokitiol (0.05 g/mL) inhibits Candida biofilm formation by downregulating ergosterol biosynthesis genes (ERG11, ERG3), outperforming thymol and carvacrol in potency .

Anti-inflammatory Effects

Hinokitiol suppresses NF-κB activation and cytokine release (e.g., IL-6, TNF-α) in liver injury models, a mechanism absent in DMT1 and pyrithione .

Preparation Methods

Alkylation of Cyclopentadiene

The first step in synthetic hinokitiol production involves reacting cyclopentadiene with an isopropylating agent (e.g., isopropyl halides or sulfonates) to form 1-isopropylcyclopentadiene. This reaction proceeds via a two-phase system, where cyclopentadienylsodium in an organic phase reacts with the alkylating agent, yielding a mixture of isopropylcyclopentadiene isomers. Phase separation is critical here, as it prevents further isomerization and ensures high selectivity for the 1-isomer, which is essential for subsequent steps.

Ketene Adduct Formation and Decomposition

The 1-isopropylcyclopentadiene is then reacted with dihaloketene to form a ketene adduct. This intermediate undergoes solvolysis in a mixed solvent system (e.g., acetic acid, triethylamine, and water) to yield hinokitiol. Key parameters include:

  • Molar ratios : Water-to-ketene adduct (0.1–30), triethylamine-to-ketene adduct (0.1–10).

  • Temperature : 50–140°C, often at reflux conditions.

  • Solvent optimization : Substituting acetone with tertiary butanol reduces lactone by-product formation, simplifying purification.

Conversion of Hinokitiol to this compound

The conversion of hinokitiol to its sodium salt involves a straightforward acid-base reaction, enhancing water solubility for biomedical applications.

Acid-Base Reaction Mechanism

Hinokitiol’s phenolic hydroxyl group reacts with sodium hydroxide or sodium bicarbonate in an aqueous or alcoholic medium:

C10H12O2+NaOHC10H11O2Na+H2O\text{C}{10}\text{H}{12}\text{O}{2} + \text{NaOH} \rightarrow \text{C}{10}\text{H}{11}\text{O}{2}\text{Na} + \text{H}_{2}\text{O}

This exothermic reaction typically proceeds at room temperature with vigorous stirring to ensure complete neutralization.

Table 1: Comparison of Bases for this compound Synthesis

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaOHEthanol/H₂O259298.5
NaHCO₃H₂O258597.2
Na₂CO₃Methanol/H₂O308896.8

Data adapted from patented protocols. Sodium hydroxide in ethanol-water mixtures achieves the highest yield and purity due to enhanced solubility of hinokitiol and efficient proton abstraction.

Process Optimization

  • Solvent selection : Ethanol-water (3:1 v/v) balances solubility and reaction kinetics.

  • Stoichiometry : A 1.05:1 molar ratio of NaOH to hinokitiol minimizes residual base.

  • Purification : Post-reaction, the mixture is filtered to remove unreacted solids, and the filtrate is concentrated under reduced pressure. Recrystallization from hot ethanol yields crystalline this compound.

Alternative Synthetic Routes and Innovations

Recent patents disclose methods to streamline production and improve purity:

Direct Chlorination-Cyclization

A Chinese patent (CN108586215A) outlines a route using 1-chlorocyclopentadiene and dichloroacetyl chloride to form a cyclobutane intermediate, which is hydrolyzed to hinokitiol. Subsequent sodium salt formation follows standard protocols but offers a 15% reduction in by-products compared to traditional methods.

Solvent-Free Mechanochemical Synthesis

Emerging approaches employ ball milling to react hinokitiol with sodium carbonate, eliminating solvents and reducing energy consumption. Preliminary data suggest 89% yield under these conditions, though scalability remains under investigation.

Purification and Quality Control

Crude this compound often contains impurities such as unreacted hinokitiol, lactones, and inorganic salts. Purification strategies include:

Liquid-Liquid Extraction

Partitioning between toluene and aqueous HCl (pH 2–3) removes acidic impurities, followed by drying over Na₂SO₄ and solvent evaporation.

Distillation and Recrystallization

High-purity this compound (>99%) is achievable via vacuum distillation (100–120°C, 0.1 mmHg) followed by recrystallization from ethyl acetate.

Table 2: Impact of Purification Methods on Product Quality

MethodPurity (%)Recovery (%)Key Contaminants Removed
Solvent extraction98.292Lactones, unreacted NaOH
Vacuum distillation99.585High-boiling by-products
Recrystallization99.878Inorganic salts

Industrial-Scale Production Considerations

Large-scale manufacturing necessitates balancing cost, yield, and environmental impact:

  • Catalyst recycling : Triethylamine from solvolysis steps can be recovered via distillation, reducing waste.

  • Continuous flow systems : Tubular reactors for hinokitiol synthesis improve heat transfer and reduce reaction times by 40% compared to batch processes.

  • Green chemistry metrics : Solvent recovery systems and catalytic reagents lower the E-factor (kg waste/kg product) from 8.2 to 3.6 in modern facilities.

Analytical Characterization

Quality assurance relies on spectroscopic and chromatographic methods:

  • UV-Vis spectroscopy : λₘₐₐ at 254 nm confirms aromaticity.

  • HPLC : C18 columns with acetonitrile-water mobile phases resolve hinokitiol and this compound (retention times: 6.2 vs. 5.8 min).

  • Elemental analysis : Sodium content (theoretical: 8.7%) validates stoichiometry.

Q & A

Q. What are the primary mechanisms underlying sodium hinokitiol’s antimicrobial activity, and how can these be experimentally validated?

this compound disrupts microbial biofilms and cellular metal homeostasis by chelating essential metal ions like Fe³⁺ and Zn²⁺, impairing enzymatic functions critical for pathogen survival . To validate this, researchers can:

  • Conduct in vitro chelation assays using inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal ion depletion .
  • Perform time-kill curves and minimum inhibitory concentration (MIC) assays against target pathogens (e.g., Candida spp.) under varying iron availability conditions .
  • Use confocal microscopy to visualize biofilm architecture disruption in treated vs. untreated samples .

Q. What standardized protocols exist for synthesizing and characterizing this compound in laboratory settings?

this compound is typically synthesized via neutralization of hinokitiol (β-thujaplicin) with sodium hydroxide. Key steps include:

  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to confirm ≥95% purity .
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify the sodium salt formation .
  • Stability testing : Accelerated degradation studies under varying pH and temperature conditions to assess shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines or microbial strains?

Discrepancies often arise due to variations in experimental design:

  • Cell line/strain specificity : Compare IC₅₀/MIC values across models (e.g., glioma vs. colon cancer cells) to identify tissue-dependent mechanisms .
  • Metal ion availability : Control extracellular iron/zinc concentrations, as hinokitiol’s efficacy is metal-chelation-dependent .
  • Standardize assays : Use consistent endpoints (e.g., ATP viability assays vs. colony-forming unit counts) to reduce methodological variability . Example data conflict:
Cell Line/StrainIC₅₀/MIC (μM)Key VariableReference
U87MG glioma316.5 ± 35.5Low Fe²⁺
HCT-116 colon152.5 ± 25.3High Fe²⁺

Q. What advanced methodologies are recommended for studying this compound’s role in epigenetic modulation (e.g., DNA demethylation)?

  • DNMT1/UHRF1 inhibition : Quantify mRNA/protein expression via qRT-PCR and Western blot in treated vs. untreated cancer cells (e.g., HCT-116) .
  • 5hmC level analysis : Use immunocytochemistry or dot blot assays with anti-5hmC antibodies to assess demethylation activity .
  • Functional validation : Perform methyl-specific PCR (MSP) on target genes (e.g., MGMT, CHST10) to confirm promoter hypomethylation .

Q. How can experimental designs be optimized to assess this compound’s dual role as a pro-oxidant and antioxidant in cancer models?

  • ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) levels in a dose- and time-dependent manner .
  • Nrf2 pathway analysis : Knockdown Nrf2 via siRNA to determine its contribution to hinokitiol’s pro-survival or pro-death effects .
  • Combination therapies : Co-administer with ROS scavengers (e.g., NAC) or iron supplements to dissect redox-dependent mechanisms .

Methodological Guidance for Data Analysis

Q. What statistical approaches are most appropriate for analyzing dose-response relationships in hinokitiol studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post hoc tests : Compare multiple treatment groups (e.g., varying hinokitiol concentrations +/− metal ions) .
  • Survival analysis : Use Kaplan-Meier curves for in vivo studies assessing tumor growth inhibition .

Q. How should researchers address batch-to-batch variability in this compound when replicating studies?

  • Quality control : Mandate third-party certification of purity and metal content for all batches .
  • Inter-laboratory validation : Share standardized protocols (e.g., MIC assay conditions) via open-access repositories .
  • Negative controls : Include chelator-only (e.g., EDTA) and metal-supplemented groups to isolate hinokitiol-specific effects .

Literature Synthesis and Gap Analysis

Q. What gaps exist in current literature regarding this compound’s pharmacokinetics and in vivo toxicity profiles?

  • Absorption/Distribution : Limited data on oral bioavailability; prioritize radiolabeled tracer studies in animal models .
  • Toxicity thresholds : Existing studies lack long-term exposure assessments; conduct 90-day rodent toxicity trials with histopathology .
  • Drug interactions : Screen for synergies/antagonies with common chemotherapeutics (e.g., 5-FU) .

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